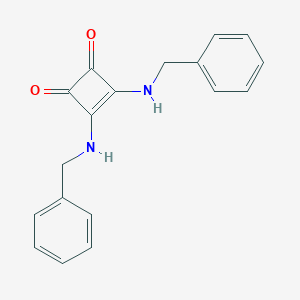

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione

Description

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione (CAS: 175204-25-8) is a cyclobutenedione derivative with the molecular formula C₁₈H₁₆N₂O₂ and an average molecular weight of 292.338 g/mol . Its IUPAC name reflects the substitution of two benzylamino groups at the 3,4-positions of the cyclobutene ring. This compound is structurally derived from squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione), where hydroxyl groups are replaced by benzylamino moieties. The compound’s ChemSpider ID (487949) and MDL number (MFCD00179352) are key identifiers for chemical databases .

Properties

IUPAC Name |

3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-15(19-11-13-7-3-1-4-8-13)16(18(17)22)20-12-14-9-5-2-6-10-14/h1-10,19-20H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQDQDSGKAKONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)C2=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340070 | |

| Record name | 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-25-8 | |

| Record name | 3,4-Bis[(phenylmethyl)amino]-3-cyclobutene-1,2-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems

Polar solvents are critical for solubilizing reactants and stabilizing intermediates. Comparative studies reveal:

| Solvent | Reaction Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol/Water | 5 minutes | 97 | >90 | |

| Methanol | 1–24 hours | 85–92 | 85–90 | |

| Acetonitrile | 2–50 hours | 78–88 | 80–88 |

Ethanol/water mixtures outperform pure alcohols due to enhanced nucleophilicity of benzylamine in aqueous media.

Temperature and Time

Room-temperature reactions (20–25°C) suffice for complete conversion, avoiding energy-intensive heating. The paper-based method achieves <5-minute reaction times, whereas traditional setups require 1–24 hours.

Characterization and Validation

Spectroscopic Confirmation

1H NMR (DMSO-d6) :

-

δ 7.72 (s, 2H, NH), 7.34–7.39 (m, 10H, aromatic), 4.71 (d, J = 6.4 Hz, 4H, CH2).

13C NMR (DMSO-d6) : -

δ 182.64 (C=O), 167.54 (C-N), 128.64–127.41 (aromatic carbons), 46.80 (CH2).

MS (ES+) :

These data align with literature values, confirming the product’s identity.

Purity and Yield

The paper-based method delivers >90% purity without chromatography, as confirmed by UPLC and NMR. Traditional methods require recrystallization from methanol to achieve comparable purity.

Industrial and Environmental Considerations

Scalability

The paper-based platform’s 3D-printed housing enables scalable production, accommodating disc diameters up to 6 cm for tenfold volume increases. Continuous flow reactors, as proposed in the patent, further enhance industrial viability.

Green Chemistry Metrics

These metrics highlight the paper-based method’s superiority in waste reduction.

Challenges and Limitations

Chemical Reactions Analysis

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino groups, where nucleophiles such as halides or alkoxides replace the benzyl groups.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that compounds structurally related to 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione exhibit antimicrobial properties. For instance, derivatives of cyclobutene diones have shown effectiveness against various pathogens, suggesting potential use in developing new antibiotics or antifungal agents .

Anti-leishmanial Properties:

Recent studies have highlighted the anti-leishmanial activity of disquaramide compounds, which include derivatives of cyclobutene diones. These compounds demonstrate promising results in inhibiting the growth of Leishmania species, making them candidates for further development as therapeutic agents against leishmaniasis .

Organic Synthesis

Building Block for Complex Molecules:

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of more complex molecules. It can participate in reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Synthesis of Specialty Chemicals:

In industrial applications, this compound can be utilized to produce specialty chemicals that require specific structural features for desired properties. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substitution pattern on the cyclobutenedione core significantly influences physical properties. A comparative analysis is presented below:

Key Observations:

- Melting Points : Sulfonamide derivatives (e.g., 5c–5e) exhibit exceptionally high melting points (>250°C), likely due to strong hydrogen bonding and π–π stacking between aromatic sulfonamide groups .

- Molecular Weight: The benzylamino derivative (292.34 g/mol) is lighter than sulfonamide or trifluoromethyl analogs, impacting solubility and bioavailability.

- Crystallography : Analogs like 3,4-bis[2-(hydroxymethyl)pyrrolidin-1-yl]cyclobut-3-ene-1,2-dione hydrate exhibit trans-configuration substituents and coplanar cyclobutene rings, stabilized by hydrogen bonds .

Structural and Electronic Effects

- Benzylamino vs. Cyclohexylamino: Benzyl groups enhance π–π interactions in crystal packing (e.g., in benzoic acid co-crystals ), whereas cyclohexyl groups increase steric bulk, reducing solubility .

- Electron-Withdrawing Groups : CF₃ substituents increase electrophilicity of the cyclobutene ring, improving reactivity in nucleophilic substitutions .

- Planarity: Squaramides (3,4-diaminocyclobutenediones) exhibit near-planar geometries, facilitating conjugation and charge delocalization, critical for binding to biological targets .

Biological Activity

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione (CAS No. 175204-25-8) is a synthetic compound characterized by a cyclobutene ring with two benzylamino substituents and two ketone groups. This unique structure positions it as a candidate for various biological activities, including potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione is C18H16N2O2. It features a cyclobutene core that allows for diverse chemical interactions, making it suitable for further modifications and applications in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione |

| Molecular Weight | 284.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol |

The mechanism of action for 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, potentially altering their activity and leading to biological effects. The specific pathways depend on the biological context and target molecules involved.

Antimicrobial Activity

Research indicates that 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The compound’s ability to inhibit tumor growth in vivo has also been documented, indicating its potential as a therapeutic agent against certain cancers .

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione exhibited significant antitumor activity in animal models. The compound was associated with reduced tumor size and improved survival rates compared to control groups .

- Hydrogen Bonding Interactions : Another investigation focused on the polymorphic forms of dibenzylsquaramide (related to 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione), highlighting how different conformations influence biological activity through hydrogen bonding interactions .

Future Directions

Ongoing research aims to explore the full potential of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione in drug development. Future studies could focus on:

- Structure-Activity Relationships (SAR) : Investigating how modifications to the benzylamino groups affect biological activity.

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via a [2+2] cycloaddition reaction between benzylamine derivatives and a cyclobutenedione precursor. Key parameters include:

- Reagent stoichiometry : Maintain a 2:1 molar ratio of benzylamine to cyclobutenedione to favor bis-adduct formation.

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to minimize hydrolysis.

- Temperature control : Reaction at 0–5°C reduces side reactions (e.g., over-alkylation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : NMR (DMSO-) identifies benzyl protons (δ 7.2–7.4 ppm) and NH signals (δ 8.5–9.0 ppm). NMR confirms cyclobutene-dione carbonyls (δ 180–190 ppm).

- IR : Strong C=O stretches (~1700 cm) and N–H bends (~3300 cm) validate functional groups.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H].

- X-ray crystallography : Resolves stereochemistry and confirms planarity of the cyclobutene ring .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:

- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-deficient cyclobutene core). Compare with cyclic voltammetry data (e.g., oxidation/reduction potentials).

- Charge distribution : Partial negative charges on carbonyl oxygen atoms may explain nucleophilic attack sites. Validate via Hammett substituent constants in reaction kinetics studies.

- Discrepancies : If experimental UV-Vis spectra (λ~300 nm) deviate from computed transitions, refine basis sets (e.g., 6-311++G(d,p)) or consider solvent effects (PCM model) .

Q. How can contradictions in solvent-dependent reaction kinetics be resolved?

- Methodological Answer : Conflicting kinetic data (e.g., rate constants in polar vs. nonpolar solvents) may arise from:

- Solvent polarity effects : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates.

- Hydrogen bonding : Probe via NMR titration (e.g., DMSO- vs. CDCl) to assess solvent-solute interactions.

- Controlled experiments : Repeat reactions in deuterated solvents to isolate isotopic effects. Publish raw data (Arrhenius plots, Eyring equations) for cross-lab validation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 196–201°C vs. 190–195°C) may stem from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect multiple endotherms.

- Impurity profiles : Compare HPLC traces (e.g., residual benzylamine in crude product lowers mp).

- Crystallization conditions : Standardize solvent systems (e.g., ethanol vs. acetonitrile) and cooling rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.